
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of multiple bromine atoms and a dioxoisoindole structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid typically involves the bromination of precursor compounds followed by cyclization and carboxylation reactions. The process begins with the bromination of isoindole derivatives, which are then subjected to cyclization to form the dioxoisoindole structure. Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials.
作用機序
The mechanism of action of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the dioxoisoindole structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1,2-Bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame-retardant properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar dioxoisoindole structure but different functional groups.
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a carboxylic acid group.
Uniqueness: The uniqueness of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid lies in its specific combination of bromine atoms and the dioxoisoindole structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high bromine content and specific reactivity.
特性
分子式 |
C15H11Br4NO4 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC名 |
4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H11Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h5-6H,1-4H2,(H,23,24) |
InChIキー |
IFRUAMJRFFLOKG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
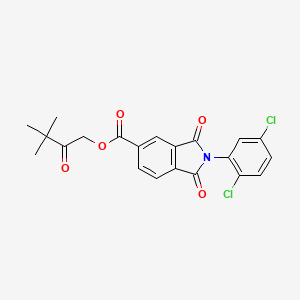
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
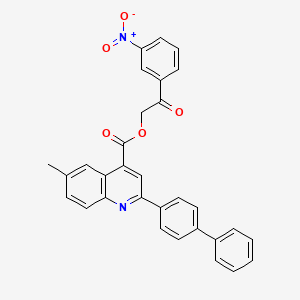
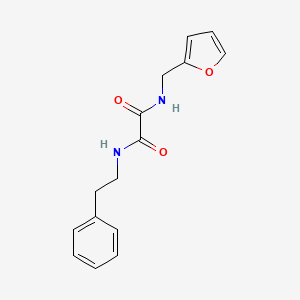
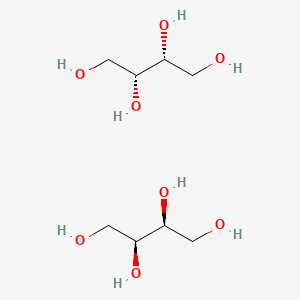
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)

![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
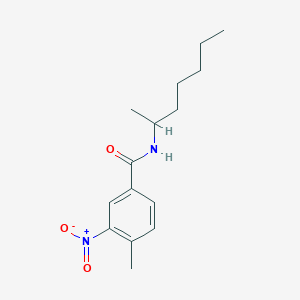
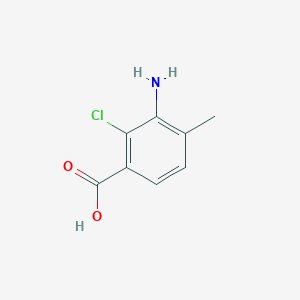
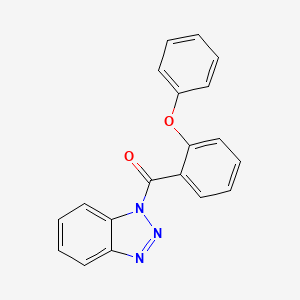
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
